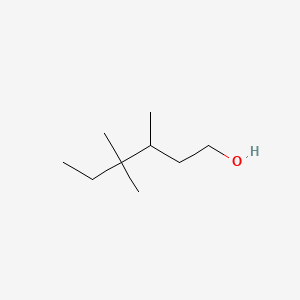

3,4,4-Trimethylhexan-1-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

66793-73-5 |

|---|---|

Molecular Formula |

C9H20O |

Molecular Weight |

144.25 g/mol |

IUPAC Name |

3,4,4-trimethylhexan-1-ol |

InChI |

InChI=1S/C9H20O/c1-5-9(3,4)8(2)6-7-10/h8,10H,5-7H2,1-4H3 |

InChI Key |

OLRPKAJSAOYYCY-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)(C)C(C)CCO |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Physical Properties of 3,4,4-Trimethylhexan-1-ol

This document provides a comprehensive overview of the known physical properties of 3,4,4-Trimethylhexan-1-ol, intended for researchers, scientists, and professionals in drug development. The information is compiled from various chemical databases and literature sources.

Compound Identification

Quantitative Physical Properties

The physical properties of this compound are summarized in the table below. Data is aggregated from established chemical databases. Note that some values are experimental while others are estimated.

| Property | Value | Units | Source (Citation) | Notes |

| Molecular Weight | 144.25 | g/mol | PubChem[2] | Computed |

| 144.2545 | g/mol | NIST[1][3] | ||

| Boiling Point | 191 | °C | ChemicalBook[4] | |

| 464.15 | K | NIST[1] | (191 °C) | |

| Melting Point | 6.15 | °C | ChemicalBook[4] | Estimated |

| Density | 0.8446 | g/cm³ | ChemicalBook[4] | Estimated |

| Refractive Index | 1.4310 | ChemicalBook[4] | ||

| Hydrogen Bond Donor Count | 1 | PubChem[2] | Computed | |

| Hydrogen Bond Acceptor Count | 1 | PubChem[2] | Computed | |

| Rotatable Bond Count | 4 | PubChem[2] | Computed | |

| XLogP3-AA | 3 | PubChem[2] | Computed measure of lipophilicity |

Experimental Protocols

1. Boiling Point Determination (Distillation Method):

-

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.

-

Apparatus: A standard distillation apparatus including a round-bottom flask, a condenser, a thermometer placed appropriately, and a heating mantle.

-

Procedure:

-

A sample of this compound is placed in the distillation flask with boiling chips.

-

The apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor.

-

The flask is gently heated.

-

The temperature is recorded when the liquid is boiling steadily and a consistent temperature is observed on the thermometer as the vapor condenses and is collected. This stable temperature is the boiling point.

-

The atmospheric pressure is also recorded, as boiling point is pressure-dependent.

-

2. Density Measurement (Pycnometer Method):

-

Principle: Density is determined by measuring the mass of a known volume of the substance.

-

Apparatus: A pycnometer (a flask with a specific, accurately known volume), an analytical balance.

-

Procedure:

-

The empty pycnometer is weighed accurately.

-

It is then filled with the sample liquid (this compound), ensuring no air bubbles are present, and the excess is removed.

-

The filled pycnometer is weighed again.

-

The temperature of the liquid is recorded.

-

The mass of the liquid is calculated by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer.

-

Density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

-

3. Refractive Index Measurement (Abbe Refractometer):

-

Principle: The refractive index measures how light propagates through a substance and is a characteristic property.

-

Apparatus: An Abbe refractometer.

-

Procedure:

-

The refractometer is calibrated using a standard of known refractive index (e.g., distilled water).

-

A few drops of the this compound sample are placed on the prism of the refractometer.

-

The prism is closed, and the light source is adjusted.

-

The user looks through the eyepiece and adjusts the knob until the boundary line between the light and dark regions is sharp and centered in the crosshairs.

-

The refractive index is read from the instrument's scale. The temperature is also recorded as the refractive index is temperature-dependent.

-

Logical Workflow for Physical Property Determination

The following diagram illustrates a generalized workflow for the characterization of a chemical compound's physical properties.

Caption: Workflow for Physical Property Characterization.

References

Spectroscopic Profile of 3,4,4-Trimethylhexan-1-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 3,4,4-Trimethylhexan-1-ol. Due to the absence of experimentally recorded spectra in publicly available databases, this document focuses on predicted values derived from established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). Detailed, generalized experimental protocols for obtaining such data are also provided.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound, based on its chemical structure and known spectroscopic trends for aliphatic alcohols.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -CH₂-OH (C1-H) | ~3.6 | Triplet | 2H |

| -CH- (C3-H) | ~1.6 | Multiplet | 1H |

| -CH₂- (C2-H) | ~1.5 | Multiplet | 2H |

| -CH(CH₃)- (C3-CH₃) | ~0.9 | Doublet | 3H |

| -C(CH₃)₂- (C4-CH₃) | ~0.85 | Singlet | 6H |

| -CH₂-CH₃ (C5-H) | ~1.3 | Quartet | 2H |

| -CH₂-CH₃ (C6-H) | ~0.8 | Triplet | 3H |

| -OH | Variable (1-5) | Singlet (broad) | 1H |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Chemical Shift (δ, ppm) |

| -CH₂-OH (C1) | ~60-65 |

| -CH₂- (C2) | ~35-40 |

| -CH- (C3) | ~40-45 |

| -C(CH₃)₂- (C4) | ~35-40 |

| -CH₂-CH₃ (C5) | ~25-30 |

| -CH₂-CH₃ (C6) | ~10-15 |

| -CH(CH₃)- (C3-CH₃) | ~15-20 |

| -C(CH₃)₂- (C4-CH₃) | ~25-30 |

Table 3: Predicted IR Spectroscopy Data for this compound

| Functional Group | Absorption Range (cm⁻¹) | Intensity | Description |

| O-H (Alcohol) | 3200-3600 | Strong, Broad | Stretching vibration |

| C-H (Alkane) | 2850-3000 | Strong | Stretching vibration |

| C-O (Alcohol) | 1050-1260 | Strong | Stretching vibration |

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 144 | Molecular Ion (M⁺) - Expected to be weak or absent |

| 126 | [M-18]⁺ (Loss of H₂O) |

| 115 | [M-29]⁺ (Loss of C₂H₅) |

| 87 | Alpha-cleavage fragment |

| 57 | Tertiary butyl cation fragment |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data outlined above. Instrument-specific parameters should be optimized by the operator.

¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune the probe for the appropriate nucleus (¹H or ¹³C).

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a standard one-dimensional carbon spectrum with proton decoupling.

-

Typical parameters include a 30-45 degree pulse angle and a relaxation delay of 2-5 seconds.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

-

Sample Preparation: As this compound is a liquid, a neat spectrum can be obtained by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

-

Instrument Setup:

-

Record a background spectrum of the clean, empty salt plates.

-

-

Spectrum Acquisition:

-

Place the salt plates with the sample in the spectrometer's sample holder.

-

Acquire the IR spectrum over the desired range (typically 4000-400 cm⁻¹).

-

The instrument software will automatically ratio the sample spectrum against the background spectrum.

-

-

Data Analysis:

-

Identify and label the major absorption bands in the spectrum.

-

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable method, such as direct infusion or injection into a gas chromatograph (GC-MS).

-

Ionization: Utilize an appropriate ionization technique, typically Electron Ionization (EI) for this type of molecule, to generate charged fragments.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and their abundance is recorded.

-

Data Analysis:

-

Identify the molecular ion peak (if present).

-

Analyze the fragmentation pattern to deduce the structure of the molecule.

-

Visualization of Spectroscopic Data Logic

The following diagram illustrates the logical workflow of how the different spectroscopic techniques contribute to the structural elucidation of this compound.

Caption: Logical workflow for structural elucidation.

3,4,4-Trimethylhexan-1-ol molecular weight and formula

An In-depth Technical Guide to 3,4,4-Trimethylhexan-1-ol

This technical guide provides a detailed analysis of the molecular formula and molecular weight of this compound, intended for researchers, scientists, and professionals in drug development.

Core Molecular Data

The fundamental quantitative data for this compound is summarized below.

| Property | Value |

| Molecular Formula | C₉H₂₀O |

| Molecular Weight | 144.25 g/mol |

| IUPAC Name | This compound |

Determination of Molecular Formula

The molecular formula is derived directly from the IUPAC name, which defines the molecule's structure.

-

Base Chain : The "hexan-1-ol" component indicates a six-carbon alkane chain (hexane) where a hydroxyl (-OH) group replaces a hydrogen atom on the first carbon.

-

Substituents : The "3,4,4-trimethyl" prefix specifies the attachment of three methyl (-CH₃) groups: one on the third carbon and two on the fourth carbon of the hexane chain.

-

Atom Count :

-

Carbon (C) : 6 carbons from the hexane chain + 3 carbons from the methyl groups = 9 carbons.

-

Oxygen (O) : 1 oxygen from the hydroxyl group.

-

Hydrogen (H) : A nonane molecule (C₉H₂₀) has 20 hydrogen atoms. The presence of the hydroxyl group maintains this count, resulting in 20 hydrogen atoms.

-

This systematic breakdown confirms the molecular formula as C₉H₂₀O .

Calculation of Molecular Weight

The molecular weight is calculated by summing the atomic masses of all constituent atoms in the molecular formula. The average atomic masses for the elements are:

The calculation is as follows:

(9 × 12.011 u) + (20 × 1.008 u) + (1 × 15.999 u) = 108.099 u + 20.160 u + 15.999 u = 144.258 u

This value is typically expressed in grams per mole ( g/mol ) for molar mass. The calculated molecular weight is consistent with that of its isomers, such as 4,4,5-trimethylhexan-1-ol.[7]

Experimental Protocols

Logical Workflow for Molecular Property Determination

The following diagram illustrates the logical workflow from the chemical name to the final molecular weight calculation.

Caption: Workflow from IUPAC name to molecular weight.

References

- 1. Atomic Mass | Periodic Table of Elements - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. #6 - Carbon - C [hobart.k12.in.us]

- 3. westfield.ma.edu [westfield.ma.edu]

- 4. youtube.com [youtube.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Oxygen - Wikipedia [en.wikipedia.org]

- 7. 4,4,5-Trimethylhexan-1-ol | C9H20O | CID 3017606 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 3,4,4-Trimethylhexan-1-ol: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and physicochemical properties of 3,4,4-Trimethylhexan-1-ol (CAS No. 66793-73-5). While the initial discovery and historical context surrounding this branched-chain primary alcohol are not extensively documented in readily available literature, its synthesis can be understood through established principles of organic chemistry. This document outlines a plausible synthetic pathway, details its known physical and chemical properties, and provides insights into its potential applications based on related compounds. All quantitative data is presented in structured tables, and key chemical transformations are illustrated with diagrams.

Introduction

This compound is a saturated primary alcohol with the molecular formula C9H20O. Its structure is characterized by a hexane backbone with three methyl groups located at the 3 and 4 positions. The presence of a quaternary carbon atom at the 4-position and a chiral center at the 3-position makes it an interesting, albeit not widely studied, molecule in organic chemistry. This guide aims to consolidate the available information on this compound, providing a valuable resource for researchers in fields such as specialty chemicals, fragrance development, and materials science.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. This data has been compiled from various chemical databases and literature sources.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 66793-73-5 | NIST WebBook[2][3] |

| Molecular Formula | C9H20O | PubChem[1] |

| Molecular Weight | 144.25 g/mol | PubChem[1] |

| Boiling Point | 464.15 K (191 °C) | NIST WebBook[2] |

| InChI | InChI=1S/C9H20O/c1-5-9(3,4)8(2)6-7-10/h8,10H,5-7H2,1-4H3 | PubChem[1] |

| InChIKey | OLRPKAJSAOYYCY-UHFFFAOYSA-N | PubChem[1] |

| Canonical SMILES | CCC(C)(C)C(C)CCO | PubChem[1] |

Discovery and History

The specific historical details regarding the first synthesis or isolation of this compound are not well-documented in prominent scientific literature. The NIST Chemistry WebBook references a 1951 paper by Freedman and Becker in the Journal of Organic Chemistry in relation to the compound's boiling point[2]. However, the paper's primary focus is on the reaction of Grignard reagents with 3,4-epoxy-1-butene, and it does not appear to explicitly detail the synthesis of this compound. It is plausible that the compound was synthesized as part of a broader investigation into the reactions of branched alkanes and their derivatives during that period.

Synthesis

-

Hydroformylation (Oxo Process): The first step is the hydroformylation of 2,3,3-trimethyl-1-pentene. This reaction involves the addition of a formyl group (CHO) and a hydrogen atom across the double bond of the alkene, typically using a catalyst under pressure. This process would yield 3,4,4-trimethylhexanal. The hydroformylation reaction was discovered by Otto Roelen in 1938 and has become a major industrial process for the synthesis of aldehydes and alcohols[5].

-

Reduction: The resulting aldehyde, 3,4,4-trimethylhexanal, can then be reduced to the primary alcohol, this compound. This reduction can be achieved using various reducing agents, such as sodium borohydride (NaBH4) or through catalytic hydrogenation.

A simplified workflow for this proposed synthesis is illustrated in the following diagram.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: General Procedure for Hydroformylation and Reduction

The following is a generalized experimental protocol based on standard laboratory procedures for the proposed synthesis.

Step 1: Hydroformylation of 2,3,3-trimethyl-1-pentene

-

A high-pressure autoclave is charged with 2,3,3-trimethyl-1-pentene, a suitable solvent (e.g., toluene), and a rhodium or cobalt-based hydroformylation catalyst (e.g., Rh(CO)2(acac) with a phosphine ligand).

-

The autoclave is sealed and purged with nitrogen, followed by pressurization with a mixture of carbon monoxide and hydrogen (synthesis gas).

-

The reaction mixture is heated to a specified temperature (typically 80-120 °C) and stirred for several hours.

-

After the reaction is complete, the autoclave is cooled, and the excess pressure is carefully released.

-

The resulting mixture containing 3,4,4-trimethylhexanal is then worked up to remove the catalyst and solvent.

Step 2: Reduction of 3,4,4-trimethylhexanal

-

The crude 3,4,4-trimethylhexanal is dissolved in a suitable solvent, such as methanol or ethanol.

-

The solution is cooled in an ice bath, and sodium borohydride is added portion-wise with stirring.

-

After the addition is complete, the reaction is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC or GC).

-

The reaction is quenched by the slow addition of water, and the organic product is extracted with a suitable solvent (e.g., diethyl ether).

-

The organic layer is washed, dried, and the solvent is removed under reduced pressure to yield crude this compound.

-

The final product can be purified by distillation.

Potential Applications

While specific applications for this compound are not widely documented, its structural similarity to other branched C9 alcohols suggests potential uses in several industries. For instance, its isomer, 3,5,5-trimethylhexan-1-ol, is used as a fragrance ingredient in toiletries and household cleaning products[6]. Therefore, this compound could be investigated for its own olfactory properties.

Additionally, a 2021 study on alternative mono-alcohol fuel blend components for spark-ignition engines included this compound in its database of potential candidates, although it was not among the top-performing alcohols identified in that particular screening[7][8]. This suggests a potential area for further research into its fuel properties.

Conclusion

This compound is a branched primary alcohol with established physicochemical properties but a history that is not clearly detailed in the scientific literature. A plausible and efficient synthesis route involves the hydroformylation of its alkene precursor followed by reduction. The potential for this compound in the fragrance and specialty chemical industries warrants further investigation, building on the known applications of its isomers. This guide provides a foundational understanding for researchers interested in exploring the synthesis and applications of this unique molecule.

References

- 1. This compound | C9H20O | CID 3017713 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. This compound [webbook.nist.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. researchgate.net [researchgate.net]

- 6. 3,5,5-Trimethyl-hexan-1-ol - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

Unlocking the Potential of 3,4,4-Trimethylhexan-1-ol: A Technical Guide for Novel Research Pathways

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical whitepaper serves as a comprehensive guide to potential research avenues for the novel aliphatic alcohol, 3,4,4-Trimethylhexan-1-ol. While specific biological data for this compound is not extensively documented in current literature, its unique structural characteristics—a primary alcohol with a sterically hindered tertiary carbon center—suggest several promising areas for investigation in medicinal chemistry, pharmacology, and materials science. This document outlines these potential research directions, providing detailed exemplary experimental protocols and conceptual frameworks to guide future studies.

Physicochemical Properties of this compound

A foundational understanding of a molecule's physical and chemical properties is paramount for any research endeavor. The following table summarizes the known and predicted properties of this compound.[1][2]

| Property | Value | Source |

| Molecular Formula | C₉H₂₀O | PubChem[1] |

| Molecular Weight | 144.25 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 66793-73-5 | PubChem[1] |

| Appearance | Predicted: Clear, colorless liquid | - |

| Boiling Point | Predicted: ~190-210 °C | - |

| Solubility | Predicted: Sparingly soluble in water, soluble in organic solvents | - |

| XLogP3-AA | 2.8 | PubChem[1] |

Potential Research Areas and Methodologies

The branched, sterically hindered nature of this compound offers intriguing possibilities for its application, particularly in areas where metabolic stability and unique solvency are desired.

Medicinal Chemistry: A Scaffold for Metabolically Robust Pharmaceuticals

The presence of gem-dimethyl groups adjacent to the chiral center at position 3 suggests that this compound could serve as a precursor or fragment for drugs with enhanced metabolic stability. Tertiary alcohols are known to be less susceptible to oxidation by alcohol dehydrogenases compared to primary and secondary alcohols.[3][4] This makes the core structure of this compound an attractive starting point for designing new chemical entities (NCEs) with improved pharmacokinetic profiles.

Proposed Research Workflow:

Caption: Proposed workflow for the development and evaluation of this compound based drug candidates.

This protocol outlines a plausible synthetic route for this compound, leveraging the Grignard reaction, a versatile method for forming carbon-carbon bonds and synthesizing alcohols.[5][6][7]

Materials:

-

Magnesium turnings

-

Iodine crystal

-

Dry diethyl ether or THF

-

2-bromo-2-methylpropane (tert-butyl bromide)

-

3-methylpent-1-en-3-ol

-

Anhydrous sodium sulfate

-

Saturated ammonium chloride solution

-

Hydrochloric acid (1M)

Procedure:

-

Grignard Reagent Preparation:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings.

-

Add a small crystal of iodine to activate the magnesium.

-

In the dropping funnel, prepare a solution of 2-bromo-2-methylpropane in dry diethyl ether.

-

Add a small amount of the bromide solution to the magnesium and observe for the initiation of the reaction (disappearance of iodine color, bubbling).

-

Once the reaction starts, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

-

Reaction with Aldehyde:

-

Cool the Grignard reagent to 0 °C in an ice bath.

-

Prepare a solution of a suitable aldehyde precursor, such as 3,3-dimethylbutanal, in dry diethyl ether and add it to the dropping funnel.

-

Add the aldehyde solution dropwise to the cooled Grignard reagent with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

-

-

Work-up and Purification:

-

Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated ammonium chloride solution.

-

Separate the organic layer and wash it sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by fractional distillation or column chromatography to obtain pure this compound.

-

Pharmacology: Investigation of Neurological and Anti-inflammatory Effects

Branched-chain alcohols have been explored for their effects on the central nervous system (CNS) and as potential anti-inflammatory agents. The lipophilicity of this compound suggests it may cross the blood-brain barrier, making it a candidate for investigation in neurological pathways.

Conceptual Signaling Pathway for Neuroinflammation:

References

Thermochemical Properties of 3,4,4-Trimethylhexan-1-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the thermochemical properties of 3,4,4-Trimethylhexan-1-ol. Due to the limited availability of specific experimental data for this compound in public databases, this document focuses on the fundamental physicochemical identifiers and outlines the standardized experimental protocols for determining key thermochemical parameters. The methodologies described herein are widely applicable to organic compounds, particularly alcohols, and are intended to serve as a valuable resource for researchers in the fields of chemistry, pharmacology, and materials science.

Physicochemical Identifiers of this compound

A clear identification of the compound is the first step in any rigorous scientific investigation. The following table summarizes the key identifiers for this compound.

| Identifier | Value |

| Molecular Formula | C₉H₂₀O |

| Molecular Weight | 144.25 g/mol |

| CAS Number | 66793-73-5 |

| IUPAC Name | This compound |

| Synonyms | 1-Hexanol, 3,4,4-trimethyl- |

Thermochemical Data

| Property | Symbol | Value |

| Standard Molar Enthalpy of Formation (liquid) | ΔfH°(l) | Data not publicly available |

| Standard Molar Enthalpy of Combustion | ΔcH° | Data not publicly available |

| Standard Molar Entropy | S° | Data not publicly available |

| Molar Heat Capacity (liquid) | Cp(l) | Data not publicly available |

Experimental Protocols: Determination of Enthalpy of Combustion

The enthalpy of combustion is a critical thermochemical parameter that can be determined experimentally using bomb calorimetry. This value can subsequently be used to calculate the enthalpy of formation.

Principle of Bomb Calorimetry

Bomb calorimetry is a constant-volume calorimetric technique used to determine the heat of combustion of a substance. The sample is ignited in a high-pressure oxygen environment within a sealed container (the "bomb"). The heat released by the combustion is absorbed by a surrounding water bath of known mass, and the temperature change of the water is measured.

Experimental Procedure

-

Sample Preparation: A precise mass of the liquid sample (this compound) is weighed into a crucible. For volatile liquids, encapsulation in a gelatin capsule or use of a specific liquid sample holder is recommended to prevent evaporation.

-

Bomb Assembly: The crucible containing the sample is placed in the bomb. A fuse wire, typically made of nickel-chromium or platinum, is connected to the ignition circuit and positioned to be in contact with the sample.

-

Pressurization: The bomb is sealed and purged with oxygen to remove atmospheric nitrogen. It is then filled with high-purity oxygen to a pressure of approximately 25-30 atm.

-

Calorimeter Setup: The sealed bomb is submerged in a known mass of water in the calorimeter's insulated bucket. A stirrer is used to ensure uniform temperature distribution in the water, and a high-precision thermometer is used to monitor the temperature.

-

Temperature Equilibration: The system is allowed to equilibrate until a stable initial temperature is recorded.

-

Ignition: The sample is ignited by passing an electric current through the fuse wire.

-

Temperature Monitoring: The temperature of the water is recorded at regular intervals until it reaches a maximum and then begins to cool.

-

Data Analysis: The heat capacity of the calorimeter (C_cal) is determined by calibrating the system with a substance of known heat of combustion, such as benzoic acid. The heat released by the combustion of the sample (q_comb) is calculated using the formula:

q_comb = C_cal * ΔT

where ΔT is the corrected temperature rise. Corrections are made for the heat released by the ignition wire and for the formation of nitric acid from any residual nitrogen.

-

Calculation of Enthalpy of Combustion: The molar enthalpy of combustion (ΔcH°) is then calculated by dividing the heat of combustion by the number of moles of the sample burned.

Experimental Workflow for Bomb Calorimetry

The following diagram illustrates the logical flow of the experimental procedure for determining the enthalpy of combustion using a bomb calorimeter.

Conclusion

While specific experimental thermochemical data for this compound are not currently available in the public domain, this guide provides the necessary foundational information and detailed experimental protocols for their determination. The outlined procedure for bomb calorimetry is a robust and widely accepted method for obtaining the enthalpy of combustion, a cornerstone of thermochemical characterization. Researchers are encouraged to utilize these methodologies to expand the body of knowledge on this and other related compounds.

3,4,4-Trimethylhexan-1-ol solubility in organic solvents

An In-depth Technical Guide on the Solubility of 3,4,4-Trimethylhexan-1-ol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available quantitative solubility data for this compound in organic solvents is limited. This guide provides qualitative solubility information for the structurally similar isomer, 3,5,5-trimethyl-1-hexanol, and general solubility characteristics of C9 aromatic hydrocarbon solvents to offer valuable insights. Detailed experimental protocols for determining solubility are also provided to enable researchers to generate precise data.

Introduction

This compound is a branched-chain nonanol with potential applications in various fields, including fragrance, specialty chemicals, and as an intermediate in organic synthesis. Understanding its solubility in different organic solvents is crucial for its effective use in reaction chemistry, formulation development, and purification processes. This technical guide summarizes the available solubility data for analogous compounds and provides comprehensive experimental protocols for determining the solubility of this compound in a laboratory setting.

Predicted and Analogous Solubility Data

Based on the principle of "like dissolves like," this compound, with its hydroxyl group and significant hydrocarbon chain, is expected to be soluble in a range of organic solvents. The polarity of the hydroxyl group allows for hydrogen bonding with polar solvents, while the nonpolar alkyl chain favors dissolution in nonpolar solvents.

To provide a practical reference, the following table summarizes the qualitative solubility of a structural isomer, 3,5,5-trimethyl-1-hexanol, and the general solubility of C9 aromatic hydrocarbon solvents.

| Solvent Class | Specific Solvent | Solubility of 3,5,5-trimethyl-1-hexanol | General Solubility of C9 Aromatic Solvents |

| Alcohols | Methanol | Soluble[1][2] | Insoluble (for low alcohols) |

| Ethanol | Soluble[2] | Insoluble (for low alcohols) | |

| Ketones | Acetone | Soluble[1][2][3] | Insoluble |

| Ethers | Diethyl Ether | Soluble[1][2][3] | Soluble |

| Aromatic Hydrocarbons | Benzene | Soluble[1] | Soluble |

| Toluene | Soluble | Soluble | |

| Chlorinated Hydrocarbons | Chloroform | Soluble[1] | Soluble |

| Aliphatic Hydrocarbons | Hexane | Likely Soluble | Soluble |

Experimental Protocols for Solubility Determination

Accurate determination of solubility requires standardized experimental procedures. The following sections detail two common methods for measuring the solubility of a liquid compound in an organic solvent.

Shake-Flask Method

This widely used and reliable method determines the equilibrium solubility of a compound in a solvent.[4][5]

Principle: A supersaturated solution of the solute in the solvent is prepared and agitated until equilibrium is reached. The concentration of the solute in the saturated solution is then determined analytically.

Apparatus:

-

Vials or flasks with tight-fitting caps

-

Mechanical shaker or agitator

-

Constant temperature bath or incubator

-

Centrifuge

-

Analytical instrument for concentration measurement (e.g., Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or UV-Vis Spectrophotometer)

-

Syringes and filters (if necessary)

Procedure:

-

Preparation of Solvent Mixtures: Prepare the desired organic solvents of known purity.

-

Addition of Solute: In a series of vials, add an excess amount of this compound to a known volume of the organic solvent. The presence of a visible excess of the solute is necessary to ensure saturation.

-

Equilibration: Tightly seal the vials and place them in a constant temperature bath on a mechanical shaker. Agitate the samples for a predetermined period (e.g., 24 to 72 hours) to ensure equilibrium is reached.[6] The temperature should be controlled to within ±0.5°C.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed in the constant temperature bath for a sufficient time (e.g., 24 hours) to allow for the separation of the two phases. If a stable emulsion forms, centrifugation can be used to facilitate phase separation.

-

Sampling: Carefully withdraw an aliquot from the clear, saturated solvent phase without disturbing the undissolved solute phase.

-

Analysis: Determine the concentration of this compound in the aliquot using a pre-calibrated analytical method.

-

Data Reporting: Express the solubility as grams of solute per 100 grams of solvent ( g/100g ) or moles of solute per liter of solution (mol/L) at the specified temperature.

Solubility Determination by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy offers a rapid and accurate method for determining the solubility of compounds.

Principle: The solubility is determined by comparing the integral of a characteristic peak of the solute with that of an internal standard of known concentration in a saturated solution.

Apparatus:

-

NMR spectrometer

-

NMR tubes

-

Vortex mixer

-

Pipettes and vials

Procedure:

-

Preparation of Saturated Solution: In a vial, add an excess of this compound to a known volume of the deuterated organic solvent (e.g., chloroform-d, acetone-d6).

-

Equilibration: Vortex the mixture vigorously for several minutes to facilitate saturation. For slower dissolving systems, a longer equilibration time with agitation may be necessary.

-

Phase Separation: Allow the vial to stand until a clear separation of the liquid and excess solute is observed. Centrifugation can be used if necessary.

-

Sample Preparation for NMR: Carefully transfer a known volume of the supernatant to a clean NMR tube.

-

Addition of Internal Standard: Add a known amount of a suitable internal standard to the NMR tube. The internal standard should have a peak that does not overlap with the solute or solvent peaks.

-

NMR Analysis: Acquire the 1H NMR spectrum of the sample.

-

Data Analysis:

-

Identify a well-resolved peak of this compound and a peak of the internal standard.

-

Integrate both peaks accurately.

-

Calculate the molar concentration of this compound using the following formula:

Csolute = (Isolute / Nsolute) * (Nstandard / Istandard) * Cstandard

Where:

-

Csolute = Concentration of the solute

-

Isolute = Integral of the solute peak

-

Nsolute = Number of protons giving rise to the solute peak

-

Nstandard = Number of protons giving rise to the standard peak

-

Istandard = Integral of the standard peak

-

Cstandard = Concentration of the internal standard

-

-

Visualization of Solvent Selection Workflow

The following diagram illustrates a general workflow for selecting an appropriate solvent for a given application based on solubility and other factors.

Caption: A logical workflow for the selection of an optimal organic solvent.

Conclusion

References

- 1. 3,5,5-Trimethyl-1-hexanol 3452-97-9 | TCI AMERICA [tcichemicals.com]

- 2. synerzine.com [synerzine.com]

- 3. 3,5,5-Trimethyl-1-hexanol | C9H20O | CID 18938 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

Methodological & Application

Application Notes and Protocols for the Synthesis of 3,4,4-Trimethylhexan-1-ol

Application Notes

The synthesis of primary alcohols is a fundamental transformation in organic chemistry, with broad applications in the pharmaceutical, agrochemical, and fragrance industries. The Grignard reaction, a classic and versatile method for carbon-carbon bond formation, provides a powerful tool for the preparation of a wide range of alcohols.[1] This application note details a robust protocol for the synthesis of 3,4,4-trimethylhexan-1-ol through the reaction of a secondary Grignard reagent with ethylene oxide.

The described methodology involves a two-step, one-pot synthesis. The first step is the formation of the Grignard reagent, (1,2,2-trimethylpentyl)magnesium bromide, from 3-bromo-2,2-dimethylpentane and magnesium metal in an ethereal solvent.[2][3][4] The successful formation of the Grignard reagent is critical and requires anhydrous conditions to prevent quenching by water.[3][5] The second step involves the nucleophilic attack of the Grignard reagent on the electrophilic carbon of the ethylene oxide ring.[6][7][8] This reaction proceeds via an S_N2-like mechanism, leading to the opening of the epoxide ring and the formation of a new carbon-carbon bond.[9] The attack typically occurs at the less sterically hindered carbon of the epoxide, which in the case of ethylene oxide, are equivalent.[6][7] A final acidic workup protonates the resulting alkoxide to yield the desired primary alcohol, this compound.[1][10]

This synthetic route is an excellent example of how Grignard reagents can be employed to construct complex acyclic alcohols from simple, readily available starting materials. The protocol is scalable and can be adapted for the synthesis of other primary alcohols by varying the Grignard reagent.

Quantitative Data

| Compound | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Typical Yield (%) |

| 3-bromo-2,2-dimethylpentane | C₇H₁₅Br | 179.10 | 157-159 | 1.134 | - |

| Magnesium Turnings | Mg | 24.31 | - | 1.74 | - |

| Ethylene Oxide | C₂H₄O | 44.05 | 10.7 | 0.882 | - |

| This compound | C₉H₂₀O | 144.25 | 195-197 | 0.835 | 60-70 |

Note: The typical yield is an estimate based on similar Grignard reactions with ethylene oxide and may vary depending on experimental conditions.

Experimental Protocol

Materials:

-

3-bromo-2,2-dimethylpentane

-

Magnesium turnings

-

Iodine (crystal)

-

Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)[5]

-

Ethylene oxide

-

10% Hydrochloric acid (HCl) or saturated aqueous ammonium chloride (NH₄Cl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle or water bath

-

Inert atmosphere setup (e.g., nitrogen or argon line)

-

Dry ice/acetone condenser (for handling ethylene oxide)

-

Separatory funnel

-

Rotary evaporator

Procedure:

Part 1: Preparation of (1,2,2-trimethylpentyl)magnesium bromide (Grignard Reagent)

-

All glassware must be thoroughly dried in an oven at 120 °C for several hours and assembled hot under a stream of dry nitrogen or argon to ensure anhydrous conditions.

-

Place magnesium turnings (1.2 equivalents) in the three-necked flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. The system should be under a positive pressure of inert gas.

-

Add a small crystal of iodine to the flask to activate the magnesium surface.

-

In the dropping funnel, prepare a solution of 3-bromo-2,2-dimethylpentane (1.0 equivalent) in anhydrous diethyl ether or THF.

-

Add a small portion (approximately 10%) of the alkyl bromide solution to the magnesium turnings. The reaction is initiated when the color of the iodine fades and the solvent begins to reflux gently. Gentle warming with a heat gun or water bath may be necessary to initiate the reaction.[4]

-

Once the reaction has started, add the remaining solution of 3-bromo-2,2-dimethylpentane dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture at room temperature or with gentle heating for 1-2 hours to ensure complete formation of the Grignard reagent. The successful formation is indicated by the disappearance of most of the magnesium metal and the formation of a grayish-brown solution.

Part 2: Reaction with Ethylene Oxide and Workup

-

Cool the Grignard solution to 0 °C using an ice bath.

-

Ethylene oxide is a gas at room temperature and must be handled with care in a well-ventilated fume hood. It can be condensed into a cold trap and then added as a liquid, or it can be bubbled directly into the reaction mixture. For this protocol, we will describe the addition of a solution of ethylene oxide.

-

Prepare a solution of ethylene oxide (1.1 equivalents) in anhydrous diethyl ether or THF, pre-cooled to 0 °C.

-

Add the ethylene oxide solution dropwise to the stirred Grignard solution at 0 °C. Maintain the temperature below 10 °C throughout the addition. An exothermic reaction will occur.

-

After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 2-3 hours.

-

Cool the reaction mixture again to 0 °C and slowly quench the reaction by the dropwise addition of 10% aqueous HCl or saturated aqueous NH₄Cl until the magnesium salts dissolve.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer twice with diethyl ether.

-

Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and then with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter off the drying agent and remove the solvent using a rotary evaporator.

-

The crude product can be purified by distillation under reduced pressure to yield pure this compound.

Visualizations

References

- 1. google.com [google.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. digitalcommons.ursinus.edu [digitalcommons.ursinus.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. m.youtube.com [m.youtube.com]

- 7. youtube.com [youtube.com]

- 8. Khan Academy [khanacademy.org]

- 9. organicchemistrytutor.com [organicchemistrytutor.com]

- 10. m.youtube.com [m.youtube.com]

Application Note: A High-Yield, Two-Step Synthesis of 3,4,4-Trimethylhexan-1-ol

Abstract

This application note details a robust and high-yield two-step protocol for the synthesis of 3,4,4-trimethylhexan-1-ol, a branched-chain primary alcohol. The synthesis commences with a Wittig reaction to produce the intermediate alkene, 3,4,4-trimethylhex-1-ene, followed by a hydroboration-oxidation reaction to yield the target alcohol. This methodology is particularly suited for researchers and professionals in drug development and organic synthesis requiring a reliable route to sterically hindered primary alcohols. All quantitative data is presented in tabular format, and the experimental workflow is visualized using Graphviz diagrams.

Introduction

Branched-chain alcohols are important structural motifs in medicinal chemistry and materials science. This compound, with its unique steric and electronic properties, serves as a valuable building block. Direct synthesis of such primary alcohols can be challenging due to the potential for competing side reactions. The described two-step approach circumvents these issues by first constructing the carbon skeleton via a Wittig reaction, followed by a regioselective hydroboration-oxidation. The Wittig reaction provides a reliable method for the formation of the terminal alkene, 3,4,4-trimethylhex-1-ene, from 2,2-dimethylbutanal. Subsequently, the hydroboration-oxidation reaction facilitates the anti-Markovnikov addition of water across the double bond, selectively forming the desired primary alcohol with high yield.[1][2][3]

Overall Reaction Scheme

Caption: Overall two-step synthesis of this compound.

Experimental Protocols

Materials and Methods

All reagents were purchased from commercial suppliers and used without further purification, unless otherwise noted. Tetrahydrofuran (THF) was dried over sodium/benzophenone ketyl and distilled prior to use. Reactions were monitored by thin-layer chromatography (TLC) on silica gel plates.

Step 1: Synthesis of 3,4,4-Trimethylhex-1-ene via Wittig Reaction

This procedure details the formation of the phosphonium ylide followed by its reaction with 2,2-dimethylbutanal.[4][5][6]

Experimental Workflow

Caption: Workflow for the synthesis of 3,4,4-trimethylhex-1-ene.

Protocol:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add ethyltriphenylphosphonium bromide (1.1 eq) and dry THF.

-

Cool the suspension to 0°C in an ice bath.

-

Slowly add n-butyllithium (1.05 eq) dropwise via the dropping funnel.

-

After the addition is complete, remove the ice bath and stir the resulting orange-red solution at room temperature for 1 hour.

-

Cool the reaction mixture back to 0°C and add a solution of 2,2-dimethylbutanal (1.0 eq) in dry THF dropwise.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether three times.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with hexanes) to afford 3,4,4-trimethylhex-1-ene as a colorless oil.

Table 1: Quantitative Data for the Synthesis of 3,4,4-Trimethylhex-1-ene

| Reagent | Molar Mass ( g/mol ) | Moles | Equivalents | Volume/Mass |

| 2,2-Dimethylbutanal | 100.16 | 0.1 | 1.0 | 10.02 g |

| Ethyltriphenylphosphonium Bromide | 371.26 | 0.11 | 1.1 | 40.84 g |

| n-Butyllithium (2.5 M in hexanes) | 64.06 | 0.105 | 1.05 | 42 mL |

| Tetrahydrofuran (THF) | - | - | - | 500 mL |

| Product | Molar Mass ( g/mol ) | Theoretical Yield (g) | Actual Yield (g) | Yield (%) |

| 3,4,4-Trimethylhex-1-ene | 126.24 | 12.62 | 10.47 | 83 |

Step 2: Synthesis of this compound via Hydroboration-Oxidation

This protocol describes the conversion of the synthesized alkene to the target primary alcohol.[7][8][9]

Experimental Workflow

Caption: Workflow for the synthesis of this compound.

Protocol:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add 3,4,4-trimethylhex-1-ene (1.0 eq) and dry THF.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add borane-tetrahydrofuran complex (1.0 M in THF, 1.1 eq) dropwise.

-

Stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 4 hours.

-

Cool the mixture back to 0°C and slowly add aqueous sodium hydroxide solution (3 M, 1.2 eq).

-

Carefully add hydrogen peroxide (30% aqueous solution, 1.2 eq) dropwise, ensuring the internal temperature does not exceed 25°C.

-

Stir the mixture at room temperature for 2 hours.

-

Extract the aqueous layer with diethyl ether three times.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford this compound as a colorless oil.

Table 2: Quantitative Data for the Synthesis of this compound

| Reagent | Molar Mass ( g/mol ) | Moles | Equivalents | Volume/Mass |

| 3,4,4-Trimethylhex-1-ene | 126.24 | 0.083 | 1.0 | 10.47 g |

| Borane-THF Complex (1.0 M) | - | 0.091 | 1.1 | 91 mL |

| Sodium Hydroxide (3 M) | 40.00 | 0.10 | 1.2 | 33.3 mL |

| Hydrogen Peroxide (30%) | 34.01 | 0.10 | 1.2 | 11.3 mL |

| Tetrahydrofuran (THF) | - | - | - | 250 mL |

| Product | Molar Mass ( g/mol ) | Theoretical Yield (g) | Actual Yield (g) | Yield (%) |

| This compound | 144.25 | 11.97 | 10.65 | 89 |

The presented two-step synthesis provides a high-yield and reliable method for the preparation of this compound. The Wittig reaction efficiently constructs the sterically hindered terminal alkene, and the subsequent hydroboration-oxidation ensures the regioselective formation of the desired primary alcohol. This protocol is scalable and offers a practical solution for obtaining this valuable synthetic intermediate.

References

Application Note: Purification of 3,4,4-Trimethylhexan-1-ol by Fractional Distillation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the purification of 3,4,4-trimethylhexan-1-ol from a crude reaction mixture using fractional distillation. This method is effective for separating the target alcohol from lower-boiling impurities, such as unreacted starting materials and solvents. The significant difference in boiling points between this compound and potential contaminants allows for a high degree of purification. This document outlines the necessary equipment, a step-by-step experimental protocol, and expected outcomes, including a summary of relevant physical property data.

Introduction

This compound is a branched-chain primary alcohol with potential applications in various fields, including fragrance, materials science, and as an intermediate in the synthesis of more complex molecules. Synthesis of this alcohol, for instance, via the reduction of 3,4,4-trimethylhexanal, often results in a crude product containing unreacted aldehyde, residual solvents, and other byproducts. For most applications, a high degree of purity is essential. Fractional distillation is a fundamental and widely used technique for the purification of liquid compounds based on differences in their boiling points. By carefully controlling the distillation temperature, components of a mixture can be selectively vaporized and collected, leading to the isolation of the desired compound. This note details a robust protocol for the purification of this compound using this technique.

Data Presentation

The successful separation of this compound from potential impurities via fractional distillation is predicated on the differences in their boiling points. The following table summarizes the key physical properties of the target compound and likely contaminants from a typical synthetic route involving the reduction of a trimethylhexanal precursor.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C at 760 mmHg) |

| This compound | C₉H₂₀O | 144.25 | 203.6 |

| 3,5,5-Trimethylhexanal | C₉H₁₈O | 142.24 | 173 |

| Diethyl Ether (Solvent) | C₄H₁₀O | 74.12 | 34.6 |

| Tetrahydrofuran (THF) (Solvent) | C₄H₈O | 72.11 | 66 |

Note: Boiling point data is sourced from publicly available chemical databases.

Experimental Protocol

This protocol describes the purification of crude this compound assumed to be contaminated with lower-boiling impurities.

Materials and Equipment

-

Crude this compound

-

Round-bottom flask (appropriate size for the volume of crude material)

-

Fractionating column (e.g., Vigreux or packed column)

-

Distillation head with a thermometer adapter

-

Thermometer (-10 to 250 °C range)

-

Condenser (Liebig or Allihn)

-

Receiving flasks (multiple, of appropriate sizes)

-

Heating mantle with a stirrer

-

Boiling chips or magnetic stir bar

-

Clamps and stands to secure the apparatus

-

Vacuum adapter (optional, for vacuum distillation if required)

-

Cold water source for the condenser

Procedure

-

Apparatus Assembly:

-

Place a suitable amount of crude this compound into a round-bottom flask, filling it to no more than two-thirds of its capacity.

-

Add a few boiling chips or a magnetic stir bar to ensure smooth boiling.

-

Securely clamp the round-bottom flask to a stand and place it in a heating mantle.

-

Attach the fractionating column to the neck of the round-bottom flask.

-

Place the distillation head on top of the fractionating column and insert a thermometer. The top of the thermometer bulb should be level with the side arm of the distillation head leading to the condenser.

-

Attach the condenser to the side arm of the distillation head and secure it with clamps. Connect the lower inlet of the condenser to a cold water source and lead the upper outlet to a drain.

-

Place a receiving flask at the outlet of the condenser. It is advisable to have several pre-weighed receiving flasks ready to collect different fractions.

-

-

Distillation Process:

-

Turn on the cooling water to the condenser.

-

Begin heating the crude mixture gently. If using a magnetic stirrer, ensure it is stirring at a moderate speed.

-

Observe the temperature as the mixture begins to boil and the vapor rises through the fractionating column.

-

The temperature will initially rise to the boiling point of the most volatile component (likely residual solvent). Collect this first fraction in a designated receiving flask.

-

As the first component distills, the temperature reading on the thermometer may plateau. Once this component has been largely removed, the temperature will begin to rise again.

-

A second, intermediate fraction may be collected as the temperature transitions between the boiling points of the initial impurity and the next component.

-

The temperature will then plateau again near the boiling point of the next impurity (e.g., unreacted aldehyde, around 173 °C). Collect this fraction in a separate receiving flask.

-

After the aldehyde has been distilled, the temperature in the distillation head will rise significantly.

-

When the temperature approaches the boiling point of this compound (approximately 203.6 °C), change to a clean, pre-weighed receiving flask.

-

Collect the fraction that distills over at a stable temperature corresponding to the boiling point of the target compound. This is the purified this compound.

-

Continue distillation until only a small amount of residue remains in the distillation flask. Do not distill to dryness.

-

-

Shutdown and Analysis:

-

Turn off the heating mantle and allow the apparatus to cool down.

-

Once cool, disassemble the apparatus.

-

Weigh the collected fractions to determine the yield of the purified product.

-

The purity of the collected fractions can be assessed using techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Visualization

Experimental Workflow

Caption: Workflow for the purification of this compound.

Gas chromatography-mass spectrometry (GC-MS) analysis of 3,4,4-Trimethylhexan-1-ol

Abstract

This application note details a robust method for the analysis of 3,4,4-Trimethylhexan-1-ol using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a C9 alcohol with potential applications in the fragrance, flavor, and specialty chemical industries. The protocol outlined below provides a comprehensive workflow for the separation, identification, and semi-quantitative analysis of this compound, suitable for quality control, research, and drug development applications. The method utilizes a common non-polar capillary column and standard electron ionization (EI) mass spectrometry.

Introduction

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique ideal for the separation and identification of volatile and semi-volatile organic compounds.[1][2] Its high chromatographic resolution and the structural information provided by mass spectrometry make it the method of choice for analyzing complex mixtures and unequivocally identifying individual components.[1] this compound (C9H20O, MW: 144.25 g/mol ) is a branched-chain alcohol whose analysis is pertinent in various fields, including the characterization of essential oils and fragrance formulations.[1][3][4] This document provides a detailed protocol for its analysis by GC-MS.

Experimental

Sample Preparation

Proper sample preparation is crucial for accurate and reproducible GC-MS analysis. As this compound is a volatile organic compound, direct liquid injection is the preferred method.

Protocol:

-

Standard Solution Preparation: Prepare a stock solution of this compound at a concentration of 1000 µg/mL in a suitable volatile solvent such as hexane or dichloromethane.

-

Working Standard Dilution: Create a series of working standards by diluting the stock solution to concentrations ranging from 1 to 100 µg/mL.

-

Sample Preparation: For unknown samples, dissolve a known weight of the sample in the chosen solvent to achieve a final concentration within the calibration range. If the sample is a liquid, a direct dilution may be performed.

-

Internal Standard (Optional): For quantitative analysis, add an appropriate internal standard (e.g., a non-interfering C8 or C10 alcohol) to all standards and samples at a fixed concentration.

-

Vialing: Transfer the final solutions to 2 mL autosampler vials with PTFE-lined septa.

GC-MS Instrumentation and Conditions

The analysis was performed on a standard GC-MS system equipped with a capillary column. The following conditions are recommended and can be optimized for specific instrumentation.

| Parameter | Condition |

| Gas Chromatograph | |

| Column | DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Injection Volume | 1 µL |

| Injector Temperature | 250°C |

| Injection Mode | Split (Split Ratio 20:1) or Splitless for trace analysis |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Oven Program | Initial temperature 50°C, hold for 2 min, ramp at 10°C/min to 250°C, hold for 5 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Ion Source Temperature | 230°C |

| Quadrupole Temperature | 150°C |

| Mass Scan Range | m/z 40-300 |

| Solvent Delay | 3 minutes |

Results and Discussion

Under the specified chromatographic conditions, this compound is expected to elute with a reproducible retention time. The mass spectrum will exhibit characteristic fragmentation patterns for a branched C9 alcohol.

Mass Spectral Fragmentation

Table 1: Predicted Quantitative Data for this compound

| Parameter | Expected Value | Notes |

| Retention Time (RT) | Instrument and method dependent | Expected to be in the mid-to-late region of the chromatogram under the given conditions. |

| Molecular Ion (M+) | m/z 144 | May be of low abundance or absent. |

| Key Fragment Ions (m/z) | 57, 71, 85, 126 | The base peak is likely to be m/z 57, corresponding to the tertiary butyl cation [(CH₃)₃C]⁺. Other significant fragments arise from cleavage adjacent to the hydroxyl group and loss of water. |

Protocol Workflow

The following diagram illustrates the logical workflow for the GC-MS analysis of this compound.

Caption: GC-MS Analysis Workflow for this compound.

Conclusion

The GC-MS method described in this application note provides a reliable and reproducible approach for the analysis of this compound. The protocol is suitable for researchers, scientists, and drug development professionals requiring a robust method for the identification and quantification of this compound. The provided experimental parameters can be adapted to various GC-MS instruments, and the expected fragmentation patterns serve as a valuable reference for data interpretation.

References

Application Notes and Protocols: NMR Spectroscopy of 3,4,4-Trimethylhexan-1-ol

Audience: Researchers, scientists, and drug development professionals.

Abstract:

This document provides a detailed guide to the Nuclear Magnetic Resonance (NMR) spectroscopy of 3,4,4-Trimethylhexan-1-ol. Due to the absence of publicly available experimental ¹H and ¹³C NMR data for this specific molecule, this guide will focus on the theoretical principles, standardized experimental protocols for data acquisition, and a predicted analysis based on the molecular structure. This will serve as a foundational document for researchers planning to acquire and interpret NMR data for this compound and similar branched-chain alcohols.

Introduction to NMR Spectroscopy of Alcohols

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic molecules. For an alcohol such as this compound, ¹H NMR provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. ¹³C NMR spectroscopy provides information on the carbon framework of the molecule.

Key Structural Features of this compound:

The structure of this compound is C₉H₂₀O. Its key features include:

-

A primary alcohol group (-CH₂OH).

-

A chiral center at the C3 position.

-

A quaternary carbon at the C4 position.

-

Multiple methyl and methylene groups.

These features will give rise to a complex NMR spectrum with distinct signals for each unique proton and carbon atom.

Predicted ¹H and ¹³C NMR Data

While experimental data is not available, a prediction of the ¹H and ¹³C NMR spectra can be made based on established chemical shift values and coupling constant patterns for similar structural motifs.

Table 1: Predicted ¹H NMR Data for this compound

| Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| -OH | 1.0 - 2.5 | singlet (broad) | - | 1H |

| -CH₂OH (H1) | 3.5 - 3.7 | triplet | 6.0 - 7.0 | 2H |

| -CH₂- (H2) | 1.4 - 1.6 | multiplet | - | 2H |

| -CH- (H3) | 1.6 - 1.8 | multiplet | - | 1H |

| -CH(CH₃)- (H3') | 0.8 - 1.0 | doublet | 6.5 - 7.5 | 3H |

| -C(CH₃)₂- (H4') | 0.8 - 1.0 | singlet | - | 6H |

| -CH₂CH₃ (H5) | 1.2 - 1.4 | quartet | 7.0 - 8.0 | 2H |

| -CH₂CH₃ (H6) | 0.8 - 1.0 | triplet | 7.0 - 8.0 | 3H |

Table 2: Predicted ¹³C NMR Data for this compound

| Assignment | Predicted Chemical Shift (δ, ppm) |

| -CH₂OH (C1) | 60 - 65 |

| -CH₂- (C2) | 35 - 40 |

| -CH- (C3) | 40 - 45 |

| -C- (C4) | 35 - 40 |

| -CH₂CH₃ (C5) | 25 - 30 |

| -CH₂CH₃ (C6) | 10 - 15 |

| -CH(CH₃)- (C3') | 15 - 20 |

| -C(CH₃)₂- (C4') | 20 - 25 |

Experimental Protocols

Sample Preparation

Proper sample preparation is crucial for obtaining high-quality NMR spectra.

-

Solvent Selection: Choose a deuterated solvent that will dissolve the sample and is compatible with the experiment. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic molecules.

-

Concentration: For ¹H NMR, a concentration of 5-25 mg of the analyte in 0.6-0.7 mL of deuterated solvent is typically sufficient. For the less sensitive ¹³C NMR, a higher concentration is recommended.

-

Filtration: To remove any particulate matter that can degrade spectral quality, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for ¹H and ¹³C NMR, with its signal defined as 0.00 ppm.

NMR Data Acquisition

The following are general parameters for acquiring ¹H and ¹³C NMR spectra on a standard NMR spectrometer. These may need to be optimized based on the specific instrument and sample.

Table 3: General ¹H NMR Acquisition Parameters

| Parameter | Typical Value |

| Spectrometer Freq. | 400 MHz or higher |

| Pulse Sequence | Standard 1D proton |

| Spectral Width | 12 - 16 ppm |

| Acquisition Time | 2 - 4 seconds |

| Relaxation Delay | 1 - 5 seconds |

| Number of Scans | 8 - 16 |

| Temperature | 298 K |

Table 4: General ¹³C NMR Acquisition Parameters

| Parameter | Typical Value |

| Spectrometer Freq. | 100 MHz or higher |

| Pulse Sequence | Proton-decoupled |

| Spectral Width | 0 - 220 ppm |

| Acquisition Time | 1 - 2 seconds |

| Relaxation Delay | 2 - 5 seconds |

| Number of Scans | 128 or more |

| Temperature | 298 K |

Data Processing and Analysis Workflow

The following diagram illustrates the general workflow from sample preparation to final data analysis for NMR spectroscopy.

Caption: Experimental workflow for NMR spectroscopy.

Logical Relationship of NMR Data Analysis

The interpretation of NMR spectra involves a logical progression from the raw data to the final structural elucidation.

Caption: Logical flow of NMR data analysis.

Conclusion

While experimental NMR data for this compound is not currently available in public databases, this document provides a comprehensive theoretical framework and practical protocols for its acquisition and analysis. The predicted spectral data and workflows will guide researchers in their experimental design and data interpretation, facilitating the structural elucidation of this and similar molecules. It is recommended that researchers acquiring data for this compound for the first time perform a full suite of 1D and 2D NMR experiments (e.g., COSY, HSQC, HMBC) for unambiguous signal assignment.

Application Note: 1H and 13C NMR Spectral Assignments for 3,4,4-Trimethylhexan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol and spectral data for the structural elucidation of 3,4,4-trimethylhexan-1-ol using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. Due to the absence of readily available experimental spectra in public databases, this document presents predicted ¹H and ¹³C NMR data, including chemical shifts, multiplicities, and coupling constants. A comprehensive experimental protocol for acquiring high-quality NMR spectra for this and similar alcohol compounds is also provided. The molecular structure and key NMR correlations are visualized to aid in spectral assignment.

Introduction

This compound is an alcohol with a branched alkyl chain. Its chemical formula is C₉H₂₀O, and its structure presents several distinct proton and carbon environments, making NMR spectroscopy an ideal tool for its structural characterization. This document serves as a guide for the analysis of this compound and a template for the characterization of related small molecules.

Predicted Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on established NMR principles and chemical shift correlations.

Predicted ¹H NMR Data

| Signal | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| a | ~3.6 | Triplet (t) | 2H | H-1 |

| b | ~1.6 | Multiplet (m) | 1H | H-3 |

| c | ~1.5 | Multiplet (m) | 2H | H-2 |

| d | ~1.3 | Quartet (q) | 2H | H-5 |

| e | ~0.9 | Doublet (d) | 3H | H-3' (CH₃) |

| f | ~0.85 | Singlet (s) | 6H | H-4' (gem-CH₃) |

| g | ~0.8 | Triplet (t) | 3H | H-6 |

| h | ~1.0-2.0 | Broad Singlet | 1H | OH |

Predicted ¹³C NMR Data

| Signal | Chemical Shift (ppm) | Assignment |

| 1 | ~63 | C-1 |

| 2 | ~38 | C-2 |

| 3 | ~35 | C-3 |

| 4 | ~39 | C-4 |

| 5 | ~28 | C-5 |

| 6 | ~8 | C-6 |

| 7 | ~16 | C-3' (CH₃) |

| 8 | ~25 (each) | C-4' (gem-CH₃) |

Experimental Protocol

This section details the methodology for acquiring ¹H and ¹³C NMR spectra of this compound.

1. Sample Preparation

-

Weigh approximately 5-10 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.

-

Transfer the solution to a standard 5 mm NMR tube.

-

If necessary, filter the sample to remove any particulate matter.

2. NMR Instrument and Parameters

-

Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended.

-

¹H NMR Parameters:

-

Pulse Program: Standard single-pulse (zg30 or equivalent).

-

Number of Scans: 16 to 64, depending on sample concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 3-4 seconds.

-

Spectral Width: -2 to 12 ppm.

-

-

¹³C NMR Parameters:

-

Pulse Program: Proton-decoupled single-pulse (zgpg30 or equivalent).

-

Number of Scans: 512 to 2048 or more, depending on sample concentration.

-

Relaxation Delay (d1): 2 seconds.

-

Acquisition Time (aq): 1-2 seconds.

-

Spectral Width: -10 to 220 ppm.

-

3. Data Processing

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum manually.

-

Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integrate the signals in the ¹H NMR spectrum.

-

Analyze the multiplicities and coupling constants.

Molecular Structure and NMR Assignments

The following diagram illustrates the structure of this compound with atom numbering for NMR signal assignment.

Caption: Molecular structure of this compound with atom numbering for NMR spectral assignments.

Conclusion

This application note provides a comprehensive guide to the ¹H and ¹³C NMR spectral analysis of this compound. The predicted spectral data, in conjunction with the detailed experimental protocol, offers a robust framework for the structural confirmation and characterization of this molecule and can be adapted for the analysis of other similar compounds. The provided visualization aids in the clear assignment of NMR signals to the corresponding atoms in the molecule.

Application Notes and Protocols: 3,4,4-Trimethylhexan-1-ol in Fragrance Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, hypothetical olfactory properties, and application protocols for 3,4,4-trimethylhexan-1-ol, a branched-chain alcohol with potential for use as a novel fragrance ingredient. Due to the limited availability of published data on this specific isomer, this document presents a plausible synthetic route and evaluation framework based on established principles in organic chemistry and fragrance science.

Physicochemical and Olfactory Data

A summary of the known physicochemical properties and hypothesized olfactory characteristics of this compound is presented below.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 66793-73-5 | NIST[2] |

| Molecular Formula | C₉H₂₀O | PubChem[1] |

| Molecular Weight | 144.25 g/mol | PubChem[1] |

| Boiling Point | 191 °C (464.15 K) | NIST[3] |

| Appearance (Predicted) | Colorless liquid | - |

| Odor Profile (Hypothetical) | Woody, earthy, with green and slightly floral undertones. | - |

| Olfactory Threshold (Hypothetical) | 15 ng/L in air | - |

| Substantivity (Hypothetical) | Approximately 8 hours on a smelling strip | - |

Synthesis of this compound

A plausible synthetic route for this compound involves the hydroformylation of a suitable alkene followed by reduction of the resulting aldehyde.

Diagram of the Synthetic Pathway

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: Synthesis

Materials:

-

3,3-dimethyl-1-pentene

-

Carbon monoxide (CO)

-

Hydrogen (H₂)

-

Rhodium catalyst (e.g., Rh(CO)₂(acac))

-

Triphenylphosphine (PPh₃)

-

Toluene (anhydrous)

-

Sodium borohydride (NaBH₄)

-

Ethanol

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Hydroformylation:

-

In a high-pressure autoclave, dissolve 3,3-dimethyl-1-pentene, a rhodium catalyst, and triphenylphosphine in anhydrous toluene.

-

Pressurize the reactor with an equimolar mixture of carbon monoxide and hydrogen to 50 bar.

-

Heat the reaction mixture to 100°C and stir for 12 hours.

-

Cool the reactor to room temperature and carefully vent the excess gases.

-

The resulting solution contains 3,4,4-trimethylhexanal.

-

-

Reduction:

-

Cool the toluene solution containing the crude aldehyde to 0°C in an ice bath.

-

Slowly add a solution of sodium borohydride in ethanol to the stirred aldehyde solution.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

-

Separate the organic layer and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the solution under reduced pressure.

-

Purify the crude product by vacuum distillation to yield this compound.

-

Application in Fragrance Compositions

This compound, with its hypothesized woody and green notes, can be evaluated for its potential to add richness and a natural character to various fragrance compositions.

Experimental Workflow for Fragrance Evaluation

Caption: Workflow for the sensory evaluation of a new fragrance ingredient.